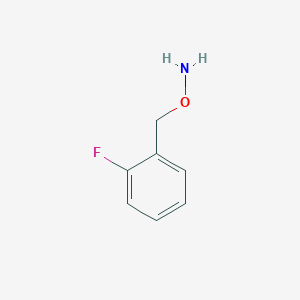

O-(2-Fluorobenzyl)hydroxylamine

説明

O-(2-Fluorobenzyl)hydroxylamine is a chemical compound that is related to the family of benzylhydroxylamines, which are known for their utility in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of closely related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and 2-fluorobenzylamine, which can be used to infer some aspects of this compound's behavior in chemical contexts .

Synthesis Analysis

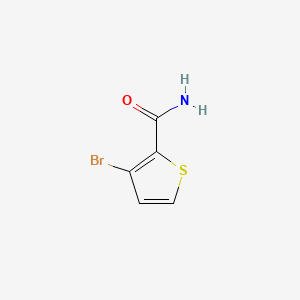

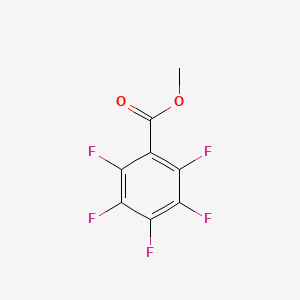

The synthesis of related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, involves the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of this compound by starting with a 2-fluorobenzyl bromide instead.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine, a compound structurally similar to this compound, has been studied using rotational spectroscopy and quantum chemical methods. The presence of fluorine on the benzyl ring affects the flexibility and dynamical properties of the molecule, as evidenced by the identification of stable conformers and the analysis of tunneling pathways .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactions of similar compounds can be informative. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been used to derivatize carbonyl compounds for analysis by gas chromatography and mass spectrometry, indicating that this compound could potentially serve a similar role in derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. For example, the derivatization of volatile carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine is facilitated by the use of microwave energy, suggesting that this compound may also react efficiently under microwave-assisted conditions . Additionally, the fluorine substitution in 2-fluorobenzylamine significantly affects its structural properties, which could imply that this compound may exhibit unique physical properties due to the presence of the fluorine atom .

将来の方向性

作用機序

Target of Action

O-(2-Fluorobenzyl)hydroxylamine is a versatile reagent used for the detection of carbonyl-containing compounds . It is primarily used in the preparation of oximes of steroids-bearing keto group .

Mode of Action

The compound interacts with its targets by derivatizing them. It is used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carbonyl-containing compounds. The compound is used to detect these compounds through GC, GC-MS, and other methods .

Pharmacokinetics

Its solubility in water (50 mg/ml, clear to slightly hazy, colorless ) suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the detection and quantification of carbonyl-containing compounds. It enables the measurement of oxygenated organics in environmental and biological samples .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . The efficacy of the compound in detecting carbonyl-containing compounds can also be influenced by the sample’s composition and the presence of interfering substances.

特性

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

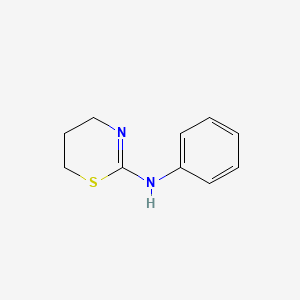

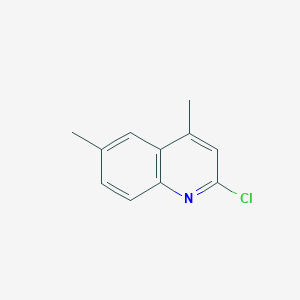

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

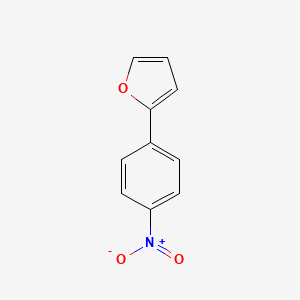

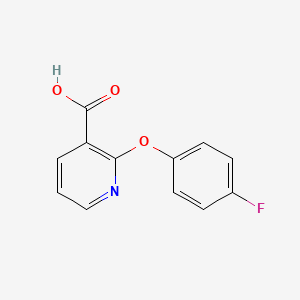

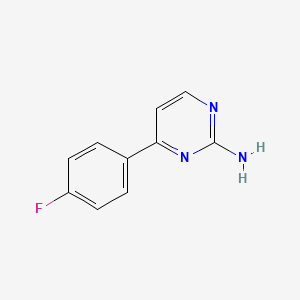

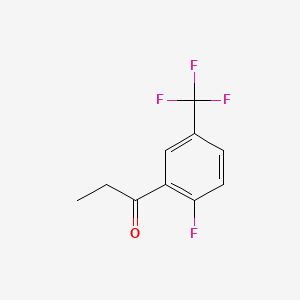

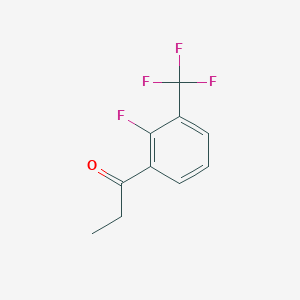

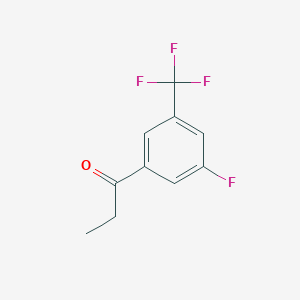

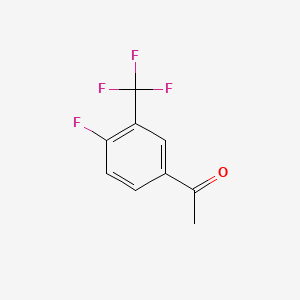

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)